Dacinostat
Description
Contextualizing Histone Deacetylase Inhibitors (HDACi) in Cancer Epigenetics
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. researchgate.netnih.govnih.gov This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. researchgate.netnih.gov Conversely, histone acetyltransferases (HATs) add acetyl groups, promoting a relaxed chromatin structure and transcriptional activation. researchgate.netsci-hub.se The balance between acetylation and deacetylation is critical for regulating gene expression. nih.gov
In cancer, this balance is often disrupted, leading to the aberrant silencing of tumor suppressor genes and the activation of oncogenes. researchgate.netmdpi.com HDAC inhibitors (HDACi) are small molecules designed to inhibit the activity of HDAC enzymes, thereby promoting acetylation and potentially restoring normal gene expression patterns in cancer cells. researchgate.netnih.gov This can lead to a range of anti-tumor effects, including cell cycle arrest, induction of apoptosis, differentiation, and inhibition of angiogenesis. researchgate.netnih.govnih.govsci-hub.seiiarjournals.org
HDAC inhibitors are classified into different classes based on their structure and the specific HDAC isoforms they inhibit. nih.gov Research into HDAC inhibitors has significantly impacted the field of cancer epigenetics, leading to the development of several agents for therapeutic use. researchgate.netnih.gov
Dacinostat (B1684143) (NVP-LAQ824, LAQ824) as a Research Probe in Epigenetic Modulation
This compound, also known by its research designations NVP-LAQ824 and LAQ824, is a hydroxamate-based histone deacetylase inhibitor that has been investigated as a research probe in epigenetic modulation studies. nih.govadooq.combiocrick.com It is a derivative of 4-aminomethylcinnamic hydroxamic acid. biocrick.commdpi.combpsbioscience.com this compound functions as a potent inhibitor of HDAC activity, with reported half-maximal inhibitory concentration (IC50) values in the nanomolar range. biocrick.combpsbioscience.com Specifically, it has been described as a pan-HDAC inhibitor, capable of inhibiting class I, IIa, and IIb HDACs. researchgate.netfrontiersin.org
Research utilizing this compound has aimed to understand the biological consequences of HDAC inhibition in various cellular contexts, particularly in cancer. Studies have shown that this compound can induce acetylation of histones, such as histone H3, in cancer cells. sci-hub.seaacrjournals.org This increased histone acetylation is associated with changes in gene expression. nih.govsci-hub.se
This compound has been used to investigate the epigenetic regulation of genes involved in cell cycle control and apoptosis. For instance, studies have demonstrated that this compound can upregulate the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A) at both the promoter and protein levels, which can lead to cell cycle arrest. nih.govsci-hub.semdpi.comaacrjournals.orgtandfonline.com It has also been shown to reduce the phosphorylation of retinoblastoma protein and induce apoptosis in various cancer cell lines. mdpi.combpsbioscience.comaacrjournals.org
Furthermore, research with this compound has explored its effects on non-histone proteins. It has been shown to induce acetylation of heat shock protein 90 (Hsp90), leading to its proteasomal degradation and affecting the stability of Hsp90 client proteins, including oncogenic fusion proteins like Bcr-Abl and receptor tyrosine kinases like HER2. mdpi.comaacrjournals.orgaacrjournals.orgresearchgate.net This dual activity of inhibiting HDACs and affecting Hsp90 function highlights the complex mechanisms through which this compound can exert its effects in epigenetic and cellular regulatory pathways. aacrjournals.org
This compound has also been used in research to study its impact on angiogenesis, a process crucial for tumor growth. Studies have indicated that this compound can inhibit angiogenesis by affecting the expression of genes related to endothelial cell function and growth factors like VEGF and HIF-1α. nih.govresearchgate.net
The use of this compound as a research probe has contributed to the broader understanding of the roles of HDACs in cancer biology and the potential of HDAC inhibition as an epigenetic therapeutic strategy. researchgate.netnih.goviiarjournals.org Its ability to modulate histone acetylation and affect non-histone proteins provides a tool for dissecting complex epigenetic regulatory networks in research settings. aacrjournals.org
Selected Research Findings with this compound
| Study Focus | Key Finding(s) | Relevant Genes/Proteins Affected |
| HDAC Inhibition and Histone Acetylation | Potent inhibition of HDAC activity; Induction of histone H3 acetylation. sci-hub.sebiocrick.combpsbioscience.comaacrjournals.org | Histone H3, HDAC enzymes sci-hub.sebiocrick.combpsbioscience.comaacrjournals.org |
| Cell Cycle Regulation | Upregulation of p21 expression; Induction of cell cycle arrest (e.g., G1 phase). nih.govsci-hub.semdpi.comaacrjournals.orgtandfonline.com | p21 (CDKN1A), Cyclin-dependent kinases, Retinoblastoma protein nih.govsci-hub.semdpi.comaacrjournals.orgtandfonline.com |
| Apoptosis Induction | Induction of apoptosis in various cancer cell lines. mdpi.combpsbioscience.comaacrjournals.org | Pro- and anti-apoptotic proteins (e.g., survivin, Bax, Bak, APAF1), Caspase-3, PARP nih.govresearchgate.netaacrjournals.org |
| Effects on Non-Histone Proteins | Induction of Hsp90 acetylation and degradation; Affects Hsp90 client proteins (e.g., Bcr-Abl, HER2). mdpi.comaacrjournals.orgaacrjournals.orgresearchgate.net | Hsp90, Bcr-Abl, HER2 mdpi.comaacrjournals.orgaacrjournals.orgresearchgate.net |
| Angiogenesis Modulation | Inhibition of angiogenesis; Affects expression of pro-angiogenic factors and endothelial cell-related genes. nih.govresearchgate.net | VEGF, HIF-1α, Ang-2, Tie-2, survivin nih.govresearchgate.net |
| Modulation of Immune Response | Epigenetic modulation of macrophage immune response, affecting IL-10 gene promoter. mdpi.combpsbioscience.com | HDAC11, PU.1, IL-10 mdpi.combpsbioscience.com |
| Effects on DNA Damage and Repair | Can induce DNA damage and inhibit DNA repair pathways, contributing to synergistic effects with DNA-damaging agents. nih.govfigshare.com | γ-H2AX, Ku86, Rad50, Ku70, BRCA1, CHEK1, RAD51 nih.govfigshare.com |
| Activity in Specific Cancer Models | Demonstrated activity in multiple myeloma, leukemia, and various solid tumor cell lines and xenografts. adooq.combiocrick.commdpi.combpsbioscience.comresearchgate.netaacrjournals.orgaacrjournals.org Reduced growth in intestinal organoids. frontiersin.org | Various cancer-specific targets adooq.combiocrick.commdpi.combpsbioscience.comresearchgate.netfrontiersin.orgaacrjournals.orgaacrjournals.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27) |
InChI Key |
BWDQBBCUWLSASG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO |
Origin of Product |
United States |
Molecular and Epigenetic Mechanisms of Dacinostat Action
Histone Deacetylase Inhibition Profile
Dacinostat (B1684143) functions as a potent inhibitor of histone deacetylase enzymes. medchemexpress.commedkoo.comselleckchem.comselleckchem.com Its inhibitory profile encompasses multiple HDAC classes, contributing to its broad impact on cellular processes regulated by acetylation.
Pan-Histone Deacetylase Inhibition Characteristics (Class I, IIa, IIb)
Research indicates that this compound acts as a pan-HDAC inhibitor, demonstrating inhibitory activity against multiple classes of HDACs, including Class I, Class IIa, and Class IIb. bohrium.comresearchgate.net This broad inhibition distinguishes it from isoform-selective inhibitors and contributes to its diverse biological effects. The hydroxamic acid structure of this compound is characteristic of many potent pan-HDAC inhibitors. bohrium.com
Quantitative Inhibition Constants (IC50) for Histone Deacetylase Activity
Quantitative studies have determined the half-maximal inhibitory concentration (IC50) values of this compound against various HDAC enzymes. This compound is described as a potent HDAC inhibitor with an IC50 of 32 nM. medchemexpress.commedkoo.comselleckchem.comselleckchem.com Specifically, it shows potent inhibition against HDAC1. medchemexpress.commedkoo.com
Here is a table summarizing reported IC50 values for this compound against certain HDAC isoforms:
| HDAC Isoform | IC50 Value | Reference |
| Pan-HDAC | 32 nM | medchemexpress.commedkoo.comselleckchem.comselleckchem.com |
| HDAC1 | 9 nM | medchemexpress.commedkoo.com |
Isoform Selectivity Profile: Focus on HDAC1 Inhibition
While this compound is characterized as a pan-HDAC inhibitor, studies highlight its potent inhibition of HDAC1. medchemexpress.commedkoo.com Some research suggests that modifying the structure of HDAC inhibitors, including the linker and cap groups, can influence isoform selectivity. vulcanchem.comresearchgate.net Although this compound inhibits multiple HDACs, its particularly low IC50 value for HDAC1 indicates a strong affinity for this isoform. medchemexpress.commedkoo.com HDAC1, along with HDAC2, is primarily found in the nucleus and is a component of several corepressor complexes involved in transcriptional regulation. d-nb.infodrugbank.com
Chromatin-Dependent Epigenetic Modulations
The inhibition of HDACs by this compound leads to significant changes in chromatin structure and function, primarily through increased histone acetylation. These epigenetic modifications consequently impact gene transcription. nih.govwikipedia.org
Histone Acetylation Dynamics: H3 and H4 Hyperacetylation
A key consequence of this compound-mediated HDAC inhibition is the accumulation of acetyl groups on histone proteins, particularly histones H3 and H4. medchemexpress.commedkoo.comaai.orgaacrjournals.org This hyperacetylation of histone tails weakens the interaction between histones and DNA, leading to a more relaxed chromatin structure. nih.govwikipedia.org Studies using techniques like immunoblotting have demonstrated increased levels of acetylated histones H3 and H4 in cells treated with this compound. medkoo.comaai.orgaacrjournals.org This increase in histone acetylation is considered a marker of effective HDAC inhibition. medkoo.com
Chromatin Structure Remodeling and Transcriptional Activation
The hyperacetylation of histones induced by this compound promotes chromatin remodeling. wikipedia.orgdrugbank.com The transition from a condensed, transcriptionally silent heterochromatin state to a more open, transcriptionally active euchromatin state facilitates the access of transcription factors and the basal transcriptional machinery to gene promoters. nih.govwikipedia.org This altered chromatin structure can lead to the transcriptional activation of previously repressed genes. nih.govwikipedia.org While HDAC inhibitors are known to upregulate the transcription of certain genes, such as the cell cycle inhibitor p21, they can also lead to the repression of others. selleckchem.comnih.govwikipedia.orgd-nb.info The precise outcome of transcriptional regulation following HDAC inhibition by this compound is complex and can be gene- and context-dependent. wikipedia.orgd-nb.info
Regulation of Specific Gene Expression Pathways
This compound influences several key gene expression pathways, contributing to its observed cellular effects.
Upregulation of p21 Cell Cycle Inhibitor Gene Expression
This compound is known to activate the promoter of the gene encoding the p21 cell cycle inhibitor. selleckchem.comtargetmol.comselleckchem.comashpublications.org Studies have shown that this compound treatment leads to a dose-dependent increase in p21 protein expression in various cell lines, including A549 cells. selleckchem.comtargetmol.comselleckchem.com This upregulation of p21, a cyclin-dependent kinase (CDK) inhibitor, contributes to cell cycle arrest. wikipedia.orgnih.govmdpi.com The activation of p21 expression by this compound is associated with increased histone acetylation. ashpublications.orgresearchgate.net Specifically, this compound activates the p21 promoter with a 50% maximal promoter activation (AC50) of 0.30 μM. selleckchem.comtargetmol.comselleckchem.com
| Cell Line | Effect on p21 Expression | Reference |
| A549 | Dose-dependent increase | selleckchem.comtargetmol.comselleckchem.com |
| MM.1S | Up-regulation | ashpublications.org |
| Jurkat | Induced | aacrjournals.org |
| SKW 6.4 | Induced | aacrjournals.org |
| HL-60 | Induced | aacrjournals.org |
Reduction in Anti-Apoptotic Protein Survivin Expression
This compound treatment has been shown to reduce the expression of the anti-apoptotic protein survivin. researchgate.netaacrjournals.orgnih.govnih.govmdpi.comaacrjournals.org This effect has been observed in proliferating endothelial cells. researchgate.netnih.gov Downregulation of survivin contributes to the induction of apoptosis in cancer cells. mdpi.comaacrjournals.orgnih.gov
| Cell Type | Effect on Survivin Expression | Reference |
| Proliferating EC | Reduction | researchgate.net |
| Endothelial cells | Inhibited expression | nih.govnih.gov |
| Human acute leukemia cells | Down-regulated levels | aacrjournals.org |
Inhibition of Endothelial Cell-Related Gene Expression (e.g., Angiopoietin-2, Tie-2)
This compound treatment results in the inhibition of the expression of genes related to endothelial cells and angiogenesis, including Angiopoietin-2 (Ang-2) and Tie-2. researchgate.netnih.govnih.govmdpi.com This inhibition of endothelial cell-related genes contributes to the anti-angiogenic effects of this compound. researchgate.netnih.gov this compound has been shown to block Ang-2 and Tie-2 mRNA and protein expression. nih.gov
| Gene | Cell Type | Effect on Expression | Reference |
| Angiopoietin-2 | Endothelial cells | Inhibition | researchgate.netnih.govnih.govmdpi.com |
| Tie-2 | Endothelial cells | Inhibition | researchgate.netnih.govnih.govmdpi.com |
Downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Expression
This compound has been reported to downregulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α). researchgate.netnih.govnih.govmdpi.comiiarjournals.org HIF-1α is a key regulator of tumor angiogenesis and is often elevated in malignancies. nih.govplos.org The downregulation of HIF-1α by this compound contributes to its anti-angiogenic activity. nih.govnih.govmdpi.com
| Cell Type | Effect on HIF-1α Expression | Reference |
| Tumor cells | Down-regulated | nih.govnih.govmdpi.com |
Modulation of Vascular Endothelial Growth Factor (VEGF) Expression
This compound also modulates the expression of Vascular Endothelial Growth Factor (VEGF). researchgate.netnih.govnih.govmdpi.com VEGF is a critical pro-angiogenic factor. nih.govaacrjournals.org this compound has been shown to downregulate VEGF expression in tumor cells. nih.govnih.govmdpi.com
| Cell Type | Effect on VEGF Expression | Reference |
| Tumor cells | Down-regulated | nih.govnih.govmdpi.com |
Chromatin Changes at the IL-10 Gene Promoter and Transcriptional Repressor Recruitment (HDAC11, PU.1)
Treatment of macrophages with this compound induces chromatin changes at the promoter of the IL-10 gene. selleckchem.comtargetmol.comgen.bizselleckchem.combpsbioscience.comresearchgate.netnih.govnih.govdntb.gov.uaaai.org These changes lead to enhanced recruitment of the transcriptional repressors HDAC11 and PU.1 to the IL-10 gene promoter. selleckchem.comtargetmol.comgen.bizselleckchem.combpsbioscience.comresearchgate.netnih.govnih.govdntb.gov.uaaai.org This recruitment is associated with diminished IL-10 production. nih.govnih.gov
| Gene Promoter | Effect of this compound | Recruited Repressors | Associated Outcome | Reference |
| IL-10 | Induces chromatin changes, enhances repressor recruitment | HDAC11, PU.1 | Diminished IL-10 production | selleckchem.comtargetmol.comgen.bizselleckchem.combpsbioscience.comresearchgate.netnih.govnih.govdntb.gov.uaaai.org |
Non-Histone Protein Deacetylation and Functional Impact
Beyond its well-established effects on histones, this compound influences cellular processes through the deacetylation of a range of non-histone proteins. This modification can alter the function, localization, or stability of these proteins, impacting various cellular pathways nih.govnih.govmdpi.com. The direct actions of HDAC inhibitors on these non-histone targets are increasingly recognized as key contributors to their biological effects cancernetwork.com.
Heat Shock Protein 90 (HSP90) Acetylation and Cargo Oncoprotein Degradation
Heat Shock Protein 90 (HSP90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are involved in cell growth and survival pathways biomolther.org. This compound has been shown to induce the acetylation of HSP90 caymanchem.comncats.io. Acetylation of HSP90, particularly at residues like K294α and K287β, can disrupt its chaperone function biomolther.orgacs.org. This disruption leads to the destabilization and subsequent degradation of HSP90 client proteins, including various oncoproteins ncats.ioacs.org.
Research indicates that HDAC6 is an important deacetylase for HSP90 nih.govacs.org. Inhibition of HDAC6, for instance by this compound, results in hyperacetylation of HSP90, impairing its ability to properly fold and stabilize its client proteins acs.org. This can lead to the polyubiquitylation and depletion of pro-growth and pro-survival proteins acs.org. Studies using this compound (LAQ824) have demonstrated its ability to induce acetylation of HSP90, decrease its ATP binding activity, and cause the dissociation and degradation of client proteins such as the androgen receptor biomolther.org. This mechanism contributes to the anti-proliferative and apoptotic effects observed with this compound treatment biomolther.org.
Deacetylation of Nuclear Receptor Subfamily 1 Group D Member 2 (NR1D2)
This compound functions as a deacetylase for Nuclear Receptor Subfamily 1 Group D Member 2 (NR1D2) drugbank.comdrugbank.com. Deacetylation of NR1D2 by HDAC1 has been shown to abrogate the effect of KAT5-mediated relieving of NR1D2 transcription repression activity idrblab.netgenecards.org. This suggests that this compound, by inhibiting HDAC1, could influence the transcriptional repression mediated by NR1D2.
Regulation of RELA Deacetylation
RELA, a subunit of the NF-κB complex, is another non-histone target of deacetylation by HDACs, including HDAC1 and HDAC3 drugbank.comdrugbank.comnih.gov. Acetylation of RELA, particularly at lysine (B10760008) 310, enhances NF-κB/DNA binding and reduces its interaction with IκBα nih.gov. Conversely, deacetylation of RELA by HDACs promotes the assembly of the IκBα/RELA complex and facilitates the nuclear export of RELA nih.gov. This compound, as an HDAC inhibitor, can lead to hyperacetylation and nuclear translocation of RELA in certain cell types nih.govaacrjournals.org. Interrupting the NF-κB activation pathway, which involves RELA acetylation and deacetylation, has been shown to enhance the lethality of HDAC inhibitors like this compound in leukemia cells nih.govaacrjournals.org.
Deacetylation and Functional Regulation of Specificity Protein 1 (SP1) and Specificity Protein 3 (SP3)
Specificity Protein 1 (SP1) and Specificity Protein 3 (SP3) are transcription factors that can be deacetylated by HDACs, including HDAC1 drugbank.comdrugbank.com. This deacetylation regulates their function drugbank.comdrugbank.com. This compound, by inhibiting HDACs, can affect the acetylation status of SP1 and SP3, thereby influencing their transcriptional activity idrblab.netgenecards.org. The interaction between HDAC1 and SP1 or SP3 leads to their deacetylation and regulation of their transcriptional activity genecards.org. HDAC inhibitors can activate an SP1/SP3-mediated induction of immediate early and stress response genes associated with apoptosis in certain cancer cells nih.gov.
STAT3 Deacetylation
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that can be a target of deacetylation drugbank.comdrugbank.comportlandpress.com. While some studies suggest that HDAC inhibitors can suppress the transcriptional activation of STAT3, potentially through effects on acetylation portlandpress.com, other research indicates that inhibition of HDAC6, for example, can lead to decreased STAT3 phosphorylation without changes in STAT3 acetylation aai.org. HDAC1 is listed as a deacetylase for STAT3 drugbank.comdrugbank.com. The precise role of this compound-mediated deacetylation of STAT3 and its functional consequences require further detailed investigation.
TSHZ3 Deacetylation
TEASHIRT Family Zinc Finger 3 (TSHZ3) is another non-histone protein that undergoes deacetylation by HDACs, specifically HDAC1 and HDAC2 drugbank.comdrugbank.comgenecards.orggenecards.org. This deacetylation regulates the transcriptional repressor activity of TSHZ3 drugbank.comgenecards.org. HDAC1 interacts with TSHZ3, and this interaction contributes to the regulation of TSHZ3's function genecards.org. This compound, by inhibiting these HDACs, can impact the deacetylation status of TSHZ3 and consequently influence its role in transcriptional repression.
Here is a summary of this compound's non-histone targets and their functional impact:
| Non-Histone Target | Associated HDACs | Functional Impact of Deacetylation (by HDACs) | Potential Impact of this compound (HDAC Inhibition) | Relevant Citations |
| Heat Shock Protein 90 (HSP90) | HDAC6 | Maintains chaperone function, stabilizes client proteins | Impairs chaperone function, leads to degradation of client oncoproteins | caymanchem.comncats.ionih.govbiomolther.orgacs.org |
| Nuclear Receptor Subfamily 1 Group D Member 2 (NR1D2) | HDAC1 | Abrogates KAT5-mediated relief of transcriptional repression | May influence NR1D2-mediated transcriptional repression | drugbank.comdrugbank.comidrblab.netgenecards.org |
| RELA | HDAC1, HDAC3 | Promotes IκBα binding and nuclear export, inhibits transcriptional activity | Leads to hyperacetylation, nuclear translocation, and altered NF-κB activity; interrupting this can enhance lethality | drugbank.comdrugbank.comnih.govaacrjournals.orgaacrjournals.org |
| Specificity Protein 1 (SP1) | HDAC1 | Regulates transcriptional activity | Influences transcriptional activity, may induce expression of apoptosis-related genes | drugbank.comdrugbank.comidrblab.netgenecards.orgnih.gov |
| Specificity Protein 3 (SP3) | HDAC1 | Regulates transcriptional activity | Influences transcriptional activity, may induce expression of apoptosis-related genes | drugbank.comdrugbank.comidrblab.netgenecards.orgnih.gov |
| STAT3 | HDAC1 | Involved in transcriptional regulation (details vary) | May suppress transcriptional activation; complex interaction with phosphorylation observed | drugbank.comdrugbank.comportlandpress.comaai.org |
| TSHZ3 | HDAC1, HDAC2 | Regulates transcriptional repressor activity | May influence TSHZ3-mediated transcriptional repression | drugbank.comdrugbank.comgenecards.orggenecards.org |
α-Tubulin Deacetylation
Alpha-tubulin is a key component of microtubules, which are dynamic structures essential for various cellular functions including cell shape, migration, intracellular transport, and mitosis. ijbs.combiologists.comresearchgate.net The acetylation status of α-tubulin, specifically at lysine 40, is regulated by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). biologists.comfrontiersin.org HDAC6 has been identified as a primary deacetylase for α-tubulin in the cytoplasm. biologists.comresearchgate.netfrontiersin.orgnih.govmdpi.comaacrjournals.org
Inhibition of HDAC6 activity by compounds like this compound leads to increased acetylation of α-tubulin. caymanchem.comaacrjournals.orgrsc.orgaacrjournals.org This hyperacetylation of α-tubulin has significant implications for microtubule dynamics and associated cellular processes. Research indicates that increased α-tubulin acetylation can enhance the stability of microtubules. researchgate.netnih.gov This altered microtubule stability can, in turn, affect cell migration and adhesion dynamics. biologists.com Studies have shown that inhibiting HDAC6-mediated deacetylation of α-tubulin can lead to increased cellular adhesion and decreased cell motility, potentially by slowing down the turnover of focal adhesions, which are targeted by dynamic microtubules. biologists.com
Detailed research findings highlight the effect of this compound on α-tubulin acetylation in various cell lines. For instance, studies using A549 human lung adenocarcinoma cells have demonstrated that this compound treatment leads to a relevant increase in the acetylation level of α-tubulin. rsc.org This effect is consistent with this compound's activity as an HDAC inhibitor that impacts cytoplasmic targets like α-tubulin. caymanchem.comaacrjournals.orgrsc.orgaacrjournals.org The hyperacetylation of α-tubulin serves as a surrogate marker for HDAC6 inhibition in cellular contexts. aacrjournals.org
The impact of this compound on α-tubulin acetylation is a crucial aspect of its molecular mechanism, contributing to its broader cellular effects beyond transcriptional regulation mediated by histone acetylation. aacrjournals.orgrsc.orgaacrjournals.org
Here is a summary of research findings on this compound's effect on α-tubulin acetylation:
| Cell Line | This compound Concentration | Observation | Reference |
| Human leukemia cells | Not specified | Induces α-tubulin acetylation | caymanchem.com |
| Various solid tumor cell lines | Not specified | Induces α-tubulin acetylation | aacrjournals.org |
| A549 cells | 100 nM | Increased α-tubulin acetylation | rsc.org |
| UMRC2 cells | Not specified | Up-regulated tubulin acetylation | aacrjournals.org |
This table illustrates that this compound consistently induces α-tubulin acetylation across different cell types, underscoring this as a reproducible effect of its HDAC inhibitory activity.
Cellular and Preclinical Efficacy Studies of Dacinostat
Effects on Cellular Proliferation and Cell Cycle Progression
Dacinostat (B1684143) exerts a notable inhibitory effect on the proliferation of malignant cells by inducing cell cycle arrest. This effect is selective, showing more pronounced activity against tumor cells compared to normal cells.
This compound has been shown to inhibit the growth of a range of cancer cell lines. For instance, it has demonstrated activity against colon cancer cell lines H1299 and HCT116, breast cancer cell line MDA435, prostate cancer cell lines DU145 and PC3, and non-small cell lung cancer A549 cells, with monolayer cell growth inhibition achieved at an IC50 of less than 1 μM. ashpublications.org In multiple myeloma (MM) cell lines, this compound induces apoptosis at physiologically achievable concentrations, with a median inhibitory concentration (IC50) of 100 nM at 24 hours, even in cells resistant to conventional therapies. ashpublications.org Furthermore, its antiproliferative effects extend to patient-derived MM cells in a dose- and time-dependent manner. ashpublications.org
A key mechanism behind this compound's antiproliferative effect is its ability to induce cell cycle arrest. Treatment with HDAC inhibitors can lead to arrest in both the G1 and G2 phases of the cell cycle. nih.gov In HCT116 colon carcinoma cells, this compound has been observed to cause an arrest in the G1 phase at lower concentrations. aacrjournals.org This is often associated with the upregulation of the cyclin-dependent kinase inhibitor p21. ashpublications.orgselleckchem.com The induction of p21 can lead to a hypophosphorylated state of the Rb tumor suppressor, which is critical for the G1/S checkpoint. selleckchem.com
Studies have indicated that this compound exhibits a selective antiproliferative effect, targeting tumor cells while having a lesser impact on normal cells. selleckchem.com While it inhibits the growth of various cancer cell lines, it has been shown to only induce growth arrest in normal fibroblasts. selleckchem.com This selectivity is a crucial aspect of its potential as a therapeutic agent, as it suggests a wider therapeutic window and potentially fewer side effects related to the damage of healthy tissues. Research on other HDAC inhibitors has also shown a higher degree of selectivity for killing cancer cells. nih.gov
Induction of Apoptosis in Cancer Cell Lines
In addition to inhibiting proliferation, this compound actively induces programmed cell death, or apoptosis, in cancer cells. This process is both dose- and time-dependent and involves the activation of specific molecular pathways.
The apoptotic effect of this compound in cancer cells is directly related to the concentration and duration of exposure. In multiple myeloma cells, this compound has been shown to induce apoptosis in a dose- and time-dependent manner. ashpublications.org Similarly, studies with other HDAC inhibitors have demonstrated that increasing concentrations can switch the mode of cell death from other forms, like NETosis, to apoptosis. mdpi.com
The induction of apoptosis by this compound is mediated through the activation of the caspase cascade, a family of proteases central to the execution of programmed cell death. ashpublications.org In multiple myeloma cells, the apoptotic signaling triggered by this compound is caspase-dependent. ashpublications.org This activation leads to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. ashpublications.org The process culminates in DNA fragmentation, another characteristic feature of apoptotic cell death. nih.govtaylorandfrancis.com
Modulation of Mitochondrial Membrane Potential
This compound, a pan-HDAC inhibitor, has been shown to selectively induce the mitochondrial pathway of apoptosis in cancer cells. youtube.comnih.govaacrjournals.org A key event in this intrinsic pathway is the disruption of the mitochondrial outer membrane, which is often associated with a loss of the mitochondrial membrane potential (Ψm). nih.gov Research on this compound (also known as LAQ824) indicates that it promotes the release of mitochondrial proapoptotic factors, including cytochrome c and apoptosis-inducing factor (AIF), from the mitochondria into the cytoplasm in cancer cells. nih.govaacrjournals.org This release is a downstream consequence of mitochondrial outer membrane permeabilization, a process fundamentally linked to the loss of membrane potential. The translocation of pro-apoptotic proteins like Bax to the mitochondria is also induced by this compound, which plays a role in initiating the release of these factors. nih.gov This selective action on cancer cells, without similarly affecting normal cells, highlights the therapeutic potential of targeting mitochondrial integrity. youtube.comnih.govaacrjournals.org While direct quantitative measurements of this compound-induced Ψm loss are detailed in specific cellular contexts, the consistent observation of cytochrome c release strongly implies a significant modulation and disruption of the mitochondrial membrane potential. nih.govaacrjournals.org
Expression Changes of Apoptosis-Related Proteins (e.g., Poly-ADP Ribose Polymerase, Caspase-3)
The induction of apoptosis by this compound involves the modulation of key proteins that execute the cell death program. As a member of the histone deacetylase (HDAC) inhibitor class, this compound's mechanism involves the activation of the caspase cascade. researchgate.net Studies have specifically shown that this compound (LAQ824) treatment leads to an increase in the expression and activity of Caspase-9, the initiator caspase in the intrinsic apoptotic pathway. youtube.comnih.govaacrjournals.org The activation of initiator caspases like Caspase-9 subsequently triggers the activation of executioner caspases, such as Caspase-3. researchgate.net
A critical substrate of activated Caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. oncozine.com During apoptosis, Caspase-3 cleaves the 116-kDa PARP protein into an 89-kDa fragment, which inactivates its DNA repair functions and is considered a hallmark of apoptosis. researchgate.nethdacis.com Treatment of various cancer cell lines with HDAC inhibitors has consistently demonstrated the activation of Caspase-3 and the subsequent cleavage of PARP. pnas.org This cascade of events, initiated by mitochondrial stress and the activation of Caspase-9, ultimately leads to the systematic dismantling of the cell. researchgate.net
The table below summarizes the observed changes in key apoptosis-related proteins following treatment with this compound or other HDAC inhibitors.
| Protein | Change in Activity/Expression | Role in Apoptosis |
| Caspase-9 | Increased | Initiator caspase of the intrinsic pathway |
| Caspase-3 | Activated | Executioner caspase, cleaves key cellular substrates |
| PARP | Cleaved | Inactivation of DNA repair function |
Role of Reactive Oxygen Species (ROS) Generation and DNA Damage in Apoptosis
A significant mechanism contributing to this compound-induced apoptosis is the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.gov ROS are highly reactive molecules that, at elevated levels, can cause oxidative stress and damage cellular components, including DNA, leading to cell death. nih.gov
Research has demonstrated that treatment with this compound (LAQ824) triggers an early and transient peak in intracellular ROS levels in human leukemia cells. nih.gov This increase in ROS is a critical event, as the apoptotic effects of this compound can be significantly diminished by the use of ROS scavengers. nih.gov The generation of ROS by HDAC inhibitors is considered a key mechanism of their lethality against cancer cells. nih.gov
The this compound-induced ROS surge contributes directly to DNA damage. nih.gov A primary indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, forming γ-H2AX. nih.gov Studies have shown that this compound administration leads to an early and persistent increase in γ-H2AX levels. nih.gov This accumulation of DNA damage, coupled with this compound's concurrent inhibition of DNA repair pathways, creates a level of genomic instability that is incompatible with cell survival. nih.gov This extensive DNA damage serves as a potent signal to initiate the intrinsic apoptotic pathway, further linking ROS generation to the mitochondrial-mediated cell death observed with this compound treatment. nih.govnih.gov
Autophagy Modulation by this compound
Induction of Autophagy in Tumor Cells
In addition to apoptosis, this compound has been observed to induce autophagy, a cellular catabolic process for degrading and recycling cellular components. nih.gov This process can serve as a survival mechanism for cancer cells under stress but can also contribute to a form of programmed cell death distinct from apoptosis. mdpi.commdpi.com Studies have shown that HDAC inhibitors, including this compound (LAQ824) and Panobinostat (LBH589), can induce morphologic changes associated with autophagy in tumor cells. nih.gov This effect is particularly noted in cancer cells that have defective apoptotic machinery, suggesting that autophagy may be an alternative pathway for cell death or a response to treatment in apoptosis-resistant tumors. nih.gov The induction of autophagy by HDAC inhibitors is a recognized phenomenon across various cancer types, where it can sometimes act as a pro-survival mechanism to counteract the drug's cytotoxic effects. mdpi.commdpi.com
Attenuation of Mammalian Target of Rapamycin (B549165) (mTOR) Pathway
A key regulatory pathway that controls cell growth and proliferation, and negatively regulates autophagy, is the mammalian target of rapamycin (mTOR) signaling pathway. nih.gov Inhibition of mTOR is a primary mechanism for the induction of autophagy. researchgate.net Research on other HDAC inhibitors, such as Vorinostat (B1683920) (SAHA), has shown that they induce autophagy by suppressing the nutrient-sensing mTOR kinase. nih.govresearchgate.net The inactivation of mTOR leads to the activation of the ULK1 complex, which is a critical upstream component essential for the initiation of the autophagy process. nih.gov While direct studies detailing this compound's specific interaction with mTOR are emerging, the established link between HDAC inhibition and mTOR suppression provides a strong mechanistic basis for this compound-induced autophagy. nih.govresearchgate.net The combination of mTOR inhibitors with HDAC inhibitors has been shown to have synergistic effects in killing cancer cells, further highlighting the interplay between these two pathways. nih.gov
Upregulation of Autophagy-Related Gene Expression (e.g., LC3, BECLIN-1, ATG Proteins)
The induction of autophagy by this compound is underpinned by changes in the expression of crucial autophagy-related (ATG) genes. nih.gov The formation of the autophagosome, the hallmark structure of autophagy, is dependent on a suite of ATG proteins. Two of the most critical proteins are Beclin-1, which is essential for the initiation phase, and Microtubule-associated protein 1A/1B-light chain 3 (LC3), which is processed and incorporated into the autophagosome membrane. nih.gov
The table below details the key genes involved in this compound-induced autophagy and their functions.
| Gene/Protein | Function in Autophagy | Effect of HDAC Inhibition |
| LC3 (MAP1LC3) | Key component of the autophagosome membrane; conversion from LC3-I to LC3-II indicates autophagy activation. | Upregulation of expression |
| BECLIN-1 (BECN1) | Part of a complex that initiates autophagosome formation. | Upregulation of expression |
| ATG Proteins (e.g., ATG5, ATG7) | Essential for the elongation and completion of the autophagosome. | Upregulation of expression |
Interplay and Crosstalk between Autophagy and Apoptosis Pathways
The relationship between autophagy and apoptosis is complex, with the ultimate cell fate often determined by the interplay between these two pathways. mdpi.com this compound, as a histone deacetylase (HDAC) inhibitor, has been shown to induce both apoptosis and autophagy in tumor cells. nih.govmdpi.com The balance between these two processes can be influenced by the cellular context and the specific signaling pathways activated by this compound.
In some instances, autophagy can act as a pro-survival mechanism, allowing cancer cells to endure the stress induced by chemotherapeutic agents like this compound. nih.gov However, under certain conditions, extensive autophagy can lead to a form of programmed cell death known as autophagic cell death. nih.gov
Several key proteins are involved in the crosstalk between autophagy and apoptosis. For example, Beclin-1, a critical protein in the initiation of autophagy, can be cleaved by caspases, which are key executioners of apoptosis. mdpi.comtavernarakislab.gr This cleavage not only inhibits autophagy but can also generate pro-apoptotic fragments that amplify the apoptotic signal. nih.govtavernarakislab.gr Conversely, some autophagy-related proteins (Atgs), such as Atg5 and Atg12, have been implicated in the regulation of apoptosis. mdpi.commdpi.com For instance, a cleavage product of Atg5 can translocate to the mitochondria and trigger apoptosis. nih.govtavernarakislab.gr
Studies on Eμ-myc lymphoma models have shown that when the intrinsic apoptotic pathway is deleted, treatment with HDAC inhibitors, including those with similar mechanisms to this compound, can lead to morphological and biochemical features of autophagy. nih.gov This suggests that when one cell death pathway is blocked, the cell may utilize an alternative route. The signaling pathways are interconnected, and molecules like those in the BCL-2 family can regulate both processes. amazonaws.combohrium.com
Angiogenesis Inhibition in Preclinical Models
This compound has demonstrated significant anti-angiogenic properties in various preclinical settings by directly affecting both tumor cells and endothelial cells. nih.govaacrjournals.org
Inhibition of Endothelial Cell Proliferation and Tube Formation
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov this compound has been shown to inhibit the proliferation of endothelial cells, which are the primary cells involved in forming the lining of blood vessels. nih.govnih.gov This inhibitory effect is associated with the up-regulation of p21, a protein that halts the cell cycle. nih.govaacrjournals.org
Furthermore, this compound impairs the ability of endothelial cells to form capillary-like structures, a process known as tube formation. nih.govmdpi.com In in vitro assays, treatment with this compound led to a dose-dependent inhibition of endothelial tube formation. researchgate.net This disruption of vessel formation is a key aspect of its anti-angiogenic activity. nih.govaacrjournals.org
Suppression of Angiogenic Gene Expression in Endothelial Cells (Angiopoietin-2, Tie-2, Survivin)
This compound treatment has been found to inhibit the expression of several genes in endothelial cells that are crucial for angiogenesis. nih.govaacrjournals.org These include Angiopoietin-2 (Ang-2), its receptor Tie-2, and Survivin. nih.govresearchgate.net
Ang-2 is a growth factor that, in many contexts, destabilizes blood vessels, making them more responsive to pro-angiogenic signals. escholarship.orgnih.gov Tie-2 is a receptor tyrosine kinase expressed on endothelial cells that, when activated by angiopoietins, plays a critical role in vascular development and maintenance. embopress.orgmdpi.com By downregulating both Ang-2 and Tie-2, this compound disrupts this key signaling pathway, thereby inhibiting angiogenesis. researchgate.netarvojournals.org
Survivin is an inhibitor of apoptosis protein that is also involved in regulating cell division. researchgate.net Its suppression in endothelial cells by this compound can lead to increased apoptosis and reduced proliferation of these cells, further contributing to the anti-angiogenic effect. nih.govresearchgate.net
Downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and VEGF Expression in Tumor Cells
Under hypoxic (low oxygen) conditions, which are common in the tumor microenvironment, cancer cells activate a transcription factor called Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govresearchgate.net HIF-1α then stimulates the expression of several pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net VEGF is a potent signaling protein that promotes the growth of new blood vessels. aacrjournals.org
Preclinical studies have demonstrated that this compound can downregulate the expression of HIF-1α and subsequently reduce the secretion of VEGF from tumor cells. nih.govaacrjournals.org This action diminishes the tumor's ability to signal for and recruit new blood vessels, effectively starving it of the oxygen and nutrients it needs to grow. aacrjournals.orgnih.gov The combination of this compound with a VEGF receptor inhibitor has been shown to be more effective in inhibiting angiogenesis and tumor growth than either agent alone. nih.govaacrjournals.org
Preclinical Anti-Tumor Efficacy in In Vivo Models
This compound has shown significant anti-tumor activity in various in vivo preclinical models of hematologic cancers. aacrjournals.org
Efficacy in Hematopoietic Lineage Cancer Models (e.g., Murine Leukemia, Multiple Myeloma, Eμ-myc lymphoma)
Murine Leukemia: In preclinical models of myeloid leukemia, this compound has demonstrated significant activity, inhibiting the proliferation of leukemia cells both in vitro and in vivo. aacrjournals.org Studies have shown that it can induce apoptosis in leukemic cells. nih.govnih.gov
Multiple Myeloma: this compound has shown potent activity against multiple myeloma (MM) cells, including those resistant to conventional therapies. ashpublications.orgnih.govashpublications.org In murine xenograft models of multiple myeloma, treatment with this compound resulted in a significant decrease in tumor growth and an increase in survival. ashpublications.orgnih.govnih.gov The anti-myeloma activity is associated with the induction of apoptosis, activation of caspases, and cleavage of PARP. ashpublications.orgnih.gov The median inhibitory concentration (IC50) in MM cell lines was observed at nanomolar concentrations. ashpublications.orgnih.gov
Eμ-myc Lymphoma: The Eμ-myc mouse model is a well-established model for studying B-cell lymphomas that overexpress the c-Myc oncogene. nih.govbiorxiv.orgresearchgate.net While direct studies specifically detailing the efficacy of this compound in this model are not as extensively documented in the provided context, the known mechanisms of HDAC inhibitors and their effects on c-Myc suggest potential efficacy. nih.gov HDAC inhibitors can induce apoptosis in B-cell lymphoma cells. nih.gov
Table 1: Summary of this compound's Preclinical Efficacy in Hematopoietic Cancers
| Cancer Model | Key Findings |
|---|---|
| Murine Leukemia | Inhibits proliferation and induces apoptosis in leukemia cells. aacrjournals.orgnih.govnih.gov |
| Multiple Myeloma | Induces apoptosis in drug-resistant cell lines. ashpublications.orgnih.gov Significantly reduces tumor growth in xenograft models. ashpublications.orgnih.gov Increases survival in preclinical models. nih.gov | | Eμ-myc Lymphoma | HDAC inhibitors, as a class, induce apoptosis in B-cell lymphomas. nih.gov |
Efficacy in Solid Tumor Models (e.g., Lung, Colon, Prostatic, Breast Cancers)
This compound, also known as LAQ824, has demonstrated notable anti-proliferative effects across a range of solid tumor models in preclinical investigations. In non-small cell lung carcinoma, this compound has been shown to inhibit the growth of the H1299 cell line. selleckchem.com Similarly, its efficacy has been confirmed in colon cancer models, where it inhibits the HCT116 cell line. selleckchem.com In vivo studies using human colon tumor xenografts in nude mice further established that treatment with this compound results in dose-dependent inhibition of tumor growth. selleckchem.com
In the context of prostatic cancer, this compound's mechanism involves the disruption of key cellular pathways. It has been found to suppress the androgen receptor (AR), a critical driver of prostate cancer growth, in LNCaP prostate cancer cells. nih.gov This is achieved by increasing the acetylation of Hsp90, leading to the dissociation of the Hsp90-AR complex and subsequent AR degradation. nih.gov Furthermore, in PC3 prostate cancer cells, this compound inactivates Akt signaling by disrupting complexes between HDAC and protein phosphatase 1 (PP1), which promotes the dephosphorylation of Akt. nih.gov While this compound is recognized as a histone deacetylase (HDAC) inhibitor that regulates breast tumorigenesis, specific preclinical efficacy data in breast cancer models is less detailed in the available literature. researchgate.net
| Tumor Model | Cell Line | Key Finding | Citation |
| Non-Small Cell Lung Carcinoma | H1299 | Inhibited cell growth with an IC50 of 0.15 μM. | selleckchem.com |
| Colon Cancer | HCT116 | Inhibited cell growth with an IC50 of 0.01 μM. | selleckchem.com |
| Colon Cancer Xenograft | HCT116 | Produced dose-dependent inhibitory effects on tumor growth in vivo. | selleckchem.com |
| Prostatic Cancer | LNCaP | Suppressed the androgen receptor (AR) via Hsp90 hyperacetylation. | nih.gov |
| Prostatic Cancer | PC3 | Inactivated Akt signaling through disruption of HDAC-PP1 complexes. | nih.gov |
Activity in Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Models
This compound (LAQ824) has been identified as a potent histone deacetylase inhibitor with significant efficacy against Diffuse Large B-cell Lymphoma (DLBCL) cells. nih.gov Screening of small molecule compounds against a panel of 29 DLBCL cell lines revealed that this compound effectively inhibited the viability of most of these cell lines. selleckchem.com Further research confirmed its ability to kill DLBCL cells, including both germinal centre B-cell-like (GCB) and non-GCB types. nih.gov In a DLBCL xenograft mouse model, the therapeutic potential of this compound was further explored, demonstrating that its combination with a c-FOS inhibitor enhanced the inhibitory effect on tumor growth. selleckchem.com This suggests a promising strategy for overcoming resistance mechanisms in DLBCL. nih.gov
Suppression of Medulloblastoma Tumor Growth in Mouse Models
Preclinical studies have highlighted this compound as a potent therapeutic agent against medulloblastoma. nih.gov In mouse xenograft models established with human medulloblastoma Daoy cells, this compound treatment significantly suppressed tumor growth. researchgate.netnih.gov The compound's anti-tumor activity in these in vivo models is linked to its ability to induce cytotoxicity, trigger apoptosis (cell death), and block cell cycle progression at the G2/M phase in medulloblastoma cells. researchgate.netnih.gov These findings support the potential of this compound as an effective agent for attenuating medulloblastoma tumorigenesis. nih.gov
Immunomodulatory Effects in Preclinical Contexts
Augmentation of Natural Killer (NK) Cell Proliferation via JAK2-STAT5B Signaling Pathway
This compound has been shown to exert significant immunomodulatory effects, particularly on Natural Killer (NK) cells. aacrjournals.org In the presence of Interleukin-2 (IL-2), low nanomolar concentrations of this compound significantly increase the proliferation rate of NK92 cells, primary NK cells, and CD19-CAR-NK92 cells. aacrjournals.orgnih.gov This enhancement of IL-2-induced proliferation occurs without impairing the cytotoxic function of the NK cells. aacrjournals.orgnih.gov Mechanistic studies have revealed that this effect is mediated through the upregulation of the JAK-STAT signaling pathway. aacrjournals.orgnih.gov Specifically, the JAK2-STAT5B signaling axis is crucial for this augmented proliferation. nih.gov STAT5B is recognized as a dominant regulator of NK cell development, maturation, and function. bioworld.com
| Cell Type | Effect of this compound (with IL-2) | Signaling Pathway | Citation |
| NK92 Cells | Significantly increased proliferation rate. | JAK2-STAT5B | aacrjournals.orgnih.gov |
| Primary NK (pNK) Cells | Significantly increased proliferation rate. | JAK-STAT | aacrjournals.orgnih.gov |
| CD19-CAR-NK92 Cells | Significantly increased proliferation rate. | JAK-STAT | aacrjournals.org |
Restoration of Cytotoxic T Lymphocyte Activity in Pancreatic Cancer Cell Models
In the context of Pancreatic Ductal Adenocarcinoma (PDAC), a malignancy known for its resistance to treatment, this compound has shown potential in overcoming immune resistance. plos.org Studies on the immunophenotype of PDAC have indicated that higher cytotoxic T lymphocyte (CTL) killing activity is associated with better clinical outcomes. nih.govplos.org In preclinical models using CTL-resistant pancreatic cancer cells (SW1990 and BxPC3), this compound was identified as one of the most potent HDAC inhibitors capable of restoring sensitivity to CTL-mediated cytotoxicity. nih.govplos.org This suggests that this compound can reverse immune evasion mechanisms within the tumor microenvironment, making cancer cells recognizable and vulnerable to T-cell attack once again. plos.org
Preclinical Research on Mechanisms of Drug Resistance to Dacinostat
Intrinsic Resistance Mechanisms to Dacinostat (B1684143) in Preclinical Models
Intrinsic resistance refers to the pre-existing mechanisms within cancer cells that limit their response to this compound treatment from the outset. While the specific intrinsic resistance mechanisms to this compound are not fully understood nih.gov, preclinical studies on HDAC inhibitors in general, including this compound, suggest several possibilities.
One proposed mechanism involves the upregulation of anti-apoptotic proteins. High levels of proteins such as Bcl-2 and Bcl-XL have been associated with resistance to HDACi-induced cell death in various preclinical models nih.govnih.gov. Overexpression of Bcl-2, for instance, has been shown to block HDACi-induced cell death nih.gov. Studies using the Eμ-myc lymphoma model indicated that overexpression of Bcl-2 or Bcl-XL protected lymphoma cells from LAQ824-induced killing ashpublications.org.
Another factor potentially contributing to intrinsic resistance is the activation of pro-survival signaling pathways, such as the mitogen-activated protein kinase (MAPK) or phosphoinositide 3-kinase (PI3K) pathways nih.gov. Activation of the MAPK pathway has been associated with resistance to other HDAC inhibitors, suggesting a potential role in this compound resistance as well nih.gov.
Cellular antioxidant pathways may also play a role in intrinsic resistance by mitigating the reactive oxygen species (ROS) generated by HDAC inhibitors, which are key mediators of cell death in some contexts nih.goviiarjournals.org. High levels of thioredoxin and peroxiredoxins, which are involved in reducing ROS, have been linked to resistance to chemotherapy and may contribute to resistance to HDACi-induced cell death nih.gov.
Molecular and Epigenetic Factors Contributing to Acquired Resistance
Acquired resistance develops when cancer cells initially respond to this compound but subsequently develop mechanisms to evade its effects over time researchgate.net. Epigenetic alterations are increasingly recognized as significant contributors to acquired drug resistance in cancer nih.govmdpi.comfrontiersin.org.
Epigenetic dysregulation, including changes in DNA methylation patterns and histone modifications, can reorient the epigenomic landscape of cancer cells, leading to resistance to anti-cancer therapy nih.govfrontiersin.org. For example, alterations in DNA methylation, such as promoter hypermethylation leading to the silencing of tumor suppressor genes or loss of global DNA methylation, have been reported in chemoresistant cancer cells oaes.cc.
Changes in the levels or activity of HDAC proteins themselves can also contribute to acquired resistance mdpi.com. Upregulation of certain HDAC isoforms has been observed in some HDAC inhibitor-resistant cell lines mdpi.com. For instance, in an HDAC inhibitor-resistant human leukemia cell line established by exposing cells to increasing concentrations of LAQ824, upregulation of HDACs 1, 2, and 4 was observed mdpi.com.
Epigenetic mechanisms can also contribute to acquired resistance by influencing the expression of proteins involved in drug transport or metabolism. For example, treatment with some HDAC inhibitors has been found to induce P-glycoprotein (P-gp), an efflux pump associated with multidrug resistance nih.govmdpi.com. While this has been reported for other HDACi, the specific role of this compound in inducing P-gp through epigenetic mechanisms requires further investigation.
Furthermore, epigenetic modifications can impact signaling pathways crucial for cell survival and proliferation, contributing to acquired resistance nih.govmdpi.com. For instance, in breast cancer, this compound disrupted epidermal growth factor (EGF)-mediated signaling by reducing HER2 protein expression through epigenetic mechanisms, including decreasing HER2 mRNA levels and increasing proteasomal degradation nih.gov. However, cancer cells could potentially acquire resistance by reactivating or finding alternative ways to activate such pro-survival pathways through further epigenetic adaptations.
The acquisition of phenotypic plasticity, such as epithelial-to-mesenchymal transition (EMT) and the emergence of cancer stem cell (CSC) characteristics, is also linked to acquired chemoresistance and is influenced by epigenetic reprogramming mdpi.comoaes.cc. Epigenetic modulations supporting EMT-transcription factors have been observed in acquired resistance, indicating a role for epigenetic changes in cellular reprogramming that contributes to resistance oaes.cc.
Strategies for Overcoming Resistance in Preclinical Cancer Models
Preclinical research is actively exploring strategies to overcome resistance to this compound and other HDAC inhibitors. A major approach involves combination therapy, leveraging the potential for synergistic effects with other anti-cancer agents oaepublish.comnih.gov.
Combining this compound with agents that target different resistance mechanisms or pathways can enhance its efficacy. For example, combining HDAC inhibitors with inhibitors of pro-survival pathways like MAPK or PI3K could potentially overcome resistance mediated by the activation of these pathways nih.gov.
Strategies targeting epigenetic mechanisms involved in resistance are also being investigated. Combining this compound with DNA methyltransferase inhibitors, for instance, has shown promise in restoring the expression of epigenetically silenced genes and enhancing sensitivity to therapy in some preclinical models oaepublish.com.
Modulating apoptosis-related proteins is another strategy. Since overexpression of anti-apoptotic proteins like Bcl-2 can confer resistance, combining this compound with Bcl-2 inhibitors could potentially restore sensitivity nih.gov. Preclinical studies have demonstrated that inhibiting Bcl-2 can increase sensitivity to HDACi-induced cell death nih.gov.
Furthermore, combining this compound with agents that induce ROS or interfere with antioxidant pathways might overcome resistance mechanisms involving enhanced antioxidant defenses nih.goviiarjournals.org.
Preclinical studies have also explored combinations of this compound with other therapeutic modalities, such as TRAIL (TNF-Related Apoptosis-Inducing Ligand) aacrjournals.org. In acute leukemia cells, cotreatment with LAQ824 and Apo-2L/TRAIL induced more apoptosis than either agent alone and could overcome resistance to Apo-2L/TRAIL-induced apoptosis in cells with high c-FLIP levels aacrjournals.org. LAQ824 treatment was shown to modulate the expression of key determinants of Apo-2L/TRAIL-induced apoptosis, such as increasing the levels of death receptors DR4 and DR5 aacrjournals.org.
Combining this compound with other targeted agents is also an area of research. For example, in melanoma, combining LAQ824 with cis-retinoic acid showed promising results in impeding tumor growth mdpi.com. In models of prostate and breast tumors, combining this compound with a VEGF receptor tyrosine kinase inhibitor showed significant inhibition of tumor growth researchgate.net.
Preclinical data suggest that combination therapies hold significant potential for overcoming both intrinsic and acquired resistance to this compound by targeting multiple pathways and mechanisms involved in cancer cell survival and resistance oaepublish.comnih.gov.
Here is a table summarizing some preclinical findings related to this compound and resistance:
| Preclinical Model / Context | Observation Related to this compound / HDACi Resistance | Potential Mechanism Implicated | Citation |
| Eμ-myc lymphoma model | Overexpression of Bcl-2 or Bcl-XL protected cells from LAQ824-induced killing. | Anti-apoptotic protein overexpression (Intrinsic/Acquired) | ashpublications.org |
| Human leukemia cell line (HL-60/LR) | Upregulation of HDACs 1, 2, and 4 observed in LAQ824-resistant cells. | Altered HDAC expression levels (Acquired) | mdpi.com |
| Acute leukemia cells | Cotreatment with LAQ824 and Apo-2L/TRAIL overcame resistance to Apo-2L/TRAIL-induced apoptosis in cells with high c-FLIP. | Modulation of apoptosis pathways (Strategy to overcome) | aacrjournals.org |
| Breast cancer cells | This compound reduced HER2 expression via epigenetic mechanisms. Resistance could involve reactivation of pro-survival pathways. | Epigenetic regulation of signaling pathways (Acquired) | nih.gov |
| Various cancer models (HDACi in general) | High levels of Bcl-2, Trx, and peroxiredoxins associated with resistance. | Anti-apoptotic proteins, antioxidant pathways (Intrinsic) | nih.gov |
| Various cancer models (HDACi in general) | Activation of MAPK or PI3K pathways associated with resistance. | Pro-survival signaling pathway activation (Intrinsic/Acquired) | nih.gov |
| Various cancer models (HDACi in general) | Induction of P-glycoprotein (P-gp) linked to multidrug resistance. | Drug efflux pump induction (Acquired) | nih.govmdpi.com |
Preclinical Combination Therapy Rationale and Synergy Studies
Synergy with Targeted Therapies
Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase Inhibitors (e.g., PTK787/ZK222584)
Combination treatment with Dacinostat (B1684143) (NVP-LAQ824) and the VEGFR tyrosine kinase inhibitor PTK787/ZK222584 has demonstrated enhanced antitumor and antiangiogenic effects in preclinical models. nih.govresearchgate.net Studies in mouse models with established subcutaneous prostate (PC3) and orthotopic breast tumors (MDA-MB321) showed that this combination induced significant inhibition of tumor growth, ranging from 80% to 85%, which was more effective than single-agent treatment. nih.govresearchgate.net
The synergistic effects are attributed to the ability of this compound to affect both tumor and endothelial cells. nih.govresearchgate.net this compound treatment was associated with increased histone acetylation, upregulation of p21, and growth inhibition. nih.govresearchgate.net Furthermore, this compound inhibited the expression of angiogenesis-related genes such as angiopoietin-2, Tie-2, and survivin in endothelial cells and downregulated hypoxia-inducible factor 1-alpha and VEGF expression in tumor cells. nih.govresearchgate.net Combining this compound with PTK787/ZK222584, which inhibits all known VEGF receptors, as well as platelet-derived growth factor receptor-beta and c-kit, particularly VEGFR-2, targets multiple pathways involved in tumor progression and angiogenesis. nih.govresearchgate.netwikipedia.orgnih.govselleckchem.com
Data from preclinical studies investigating the combination of this compound and PTK787/ZK222584 in tumor models:
| Tumor Model | Combination Treatment Effect (% Inhibition) | Reference |
| Mouse subcutaneous prostate (PC3) | 80-85% inhibition of tumor growth | nih.govresearchgate.net |
| Mouse orthotopic breast (MDA-MB321) | 80-85% inhibition of tumor growth | nih.govresearchgate.net |
PI3K Inhibitors
Synergistic interactions between PI3K inhibitors and HDAC inhibitors, including this compound, have been documented in preclinical studies, particularly in acute myeloid leukemia (AML) cells. mdpi.com The combination of HDAC and PI3K inhibition led to a marked increase in apoptosis. mdpi.com This was associated with several molecular changes, including Bcl-2 and Bid cleavage, downregulation of XIAP and Mcl-1, inactivation of mitogen-activated protein kinase (MAPK), and blockade of HDACI-mediated induction of p21CIP1/WAF1. mdpi.com Simultaneous inhibition of both pathways aims to overcome the limitations of single-agent approaches by blocking compensatory or concurrent survival signaling. nih.gov
c-Fos Inhibitors
Preclinical studies in diffuse large B-cell lymphoma (DLBCL) have shown that the combination of this compound (LAQ824) and c-Fos inhibitors can synergistically suppress DLBCL cell growth both in vitro and in vivo. nih.govresearchgate.net Research indicates that c-Fos expression can be increased after HDAC inhibitor treatment, including with this compound. nih.gov Combining this compound with c-Fos inhibitors, such as CDF or T-5224, resulted in a more substantial killing effect on different DLBCL cell lines compared to this compound monotherapy, with calculated combination index (CI) values indicating synergy (CI<1). nih.govtocris.com In a mouse xenograft model, this compound delayed tumor growth, and this effect was significantly enhanced when combined with a c-Fos inhibitor. nih.gov Immunohistochemistry results from these studies showed that while this compound treatment led to the upregulation of p-H3S10 and c-Fos and reduction of CHK2 and Ki67 in tumors, the combination with a c-Fos inhibitor further downregulated CHK2 and Ki67. nih.gov
TRAIL Receptor Agonists
The combination of HDAC inhibitors and TRAIL receptor agonists has shown synergistic tumor cell apoptosis in preclinical settings. pnas.orgnih.govnih.gov The rationale for this combination is based on the ability of HDAC inhibitors to induce the expression of TRAIL-R death receptors 4 and 5 (DR4/DR5) and activate the intrinsic apoptotic pathway, while TRAIL receptor agonists activate the extrinsic (death receptor) apoptotic pathway. pnas.orgnih.govmdpi.com Although specific data for this compound in combination with TRAIL receptor agonists were not prominently detailed in the provided snippets, the general principle of synergy between HDACi and TRAIL pathway activation has been established with other HDAC inhibitors like vorinostat (B1683920) and panobinostat. pnas.orgnih.govnih.gov This suggests a potential for similar synergistic interactions with this compound.
Proteasome Inhibitors
Synergistic interactions between proteasome inhibitors and HDAC inhibitors, including this compound (LAQ824), have been observed in various preclinical cancer models, such as multiple myeloma, leukemia, and glioma. nih.govoup.comnih.govresearchgate.net This synergy is attributed to multiple mechanisms. nih.govnih.gov One prominent mechanism involves the disruption of protein degradation pathways. nih.govnih.gov Proteasome inhibitors block the proteasome, leading to the accumulation of polyubiquitinated proteins. nih.govnih.govresearchgate.net HDAC inhibitors, particularly those inhibiting HDAC6, can disrupt the aggresome pathway, an alternative protein degradation route that handles these accumulated proteins. nih.govnih.govresearchgate.net Dual inhibition of both the proteasome and aggresome pathways leads to increased cellular stress and apoptosis. nih.govnih.gov Other proposed mechanisms for the synergy include the inhibition of the pro-survival NF-κB pathway by proteasome inhibitors, which can be activated by HDAC inhibitors, and overlapping actions between the two classes of agents. nih.govmdpi.com
Topoisomerase II Inhibitors
Combining HDAC inhibitors with topoisomerase II inhibitors has shown enhanced cytotoxic effects in preclinical models nih.gov. Compared to monotherapy, combination therapies involving HDAC inhibitors and topoisomerase II inhibitors have led to higher nuclear topoisomerase II inhibitor accumulation, increased DNA damage, and enhanced growth inhibition and cell death frontiersin.orgnih.gov. Studies have demonstrated that pretreating cells with HDAC inhibitors prior to exposure to DNA damaging agents, including topoisomerase II inhibitors, can result in greater efficacy nih.gov. This synergy may be related to the inhibition of DNA repair and synthesis aacrjournals.org. For example, in breast cancer cell lines, treatment with vorinostat, another HDAC inhibitor, demonstrated an upregulation of DNA binding of a topoisomerase II inhibitor, leading to enhanced DNA damage nih.gov.
Synergy with Conventional Chemotherapeutic Agents and Radiotherapy
HDAC inhibitors have demonstrated synergistic effects when used in combination with various conventional chemotherapeutic agents and radiotherapy openaccessjournals.comnih.gov. This synergy is supported by findings that HDAC inhibitors can enhance the effects of anticancer therapy aacrjournals.org.
Several studies have demonstrated synergy when HDAC inhibitors are combined with various cytotoxic drugs, including DNA-damaging agents cancernetwork.com. Preclinical studies have found that HDAC inhibitor-induced chromatin decondensation may facilitate the access of DNA-damaging agents to their DNA substrates, potentially leading to increased DNA interaction and enhanced apoptosis openaccessjournals.com. The abrogation of DNA repair gene response seen with many cytotoxic agents further suggests a benefit to adding HDAC inhibitors to DNA-damaging agents openaccessjournals.com.
Specifically, the combination of HDAC inhibitors, including this compound (LAQ824), with nucleoside analogs like Fludarabine (B1672870) has shown synergistic induction of apoptosis in human leukemia cells wjgnet.comresearchgate.netaacrjournals.org. Pre-exposure of leukemia cells to low, non-toxic concentrations of this compound followed by the addition of Fludarabine induced a dramatic increase in cell death aacrjournals.org. This synergistic interaction has been reported to involve the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as NF-kB and JNK aacrjournals.org. Studies have shown that this synergy with nucleoside analogs may be selective, as it was not observed with other DNA damage stresses like gamma-ray, UV, etoposide, or cisplatin (B142131) in some contexts plos.org. The mechanism may involve the suppression of the removal of incorporated harmful nucleotide analogs from DNA plos.org.
HDAC inhibitors enhance the radiosensitivity of cancer cells nih.gov. Radiotherapy is a widely used cancer treatment that induces cell death primarily through the induction of DNA double-strand breaks (DSBs) nih.gov. In vitro studies have shown that HDAC inhibitors can lower a cell's ability to repair ionizing radiation (IR)-induced DNA damage by affecting DNA damage signaling and the non-homologous end joining (NHEJ) and homologous recombination (HR) DSB repair pathways nih.gov. Preclinical studies have demonstrated radiosensitizing effects of HDAC inhibitors in various cancer types nih.gov. This provides a molecular rationale for the synergistic activities of HDAC inhibitors and irradiation oncotarget.com.
While the main cell death mechanism induced by irradiation is mitotic cell death, potentiating other cell death pathways, such as apoptosis, might lead to increased antitumor efficacy, supporting the clinical interest of the combination oncotarget.com. Some studies suggest that the schedule of administration is critical when combining HDAC inhibitors with irradiation oncotarget.com.
Structure Activity Relationship Sar Studies and Analogue Development of Dacinostat
Identification of Key Pharmacophores for Histone Deacetylase Inhibition
SAR studies on dacinostat (B1684143) and related hydroxamate-based compounds have been crucial in identifying the key structural features, or pharmacophores, responsible for their inhibitory activity against HDAC enzymes. The hydroxamic acid group is a critical zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site of HDACs, a fundamental interaction for inhibition mdpi.com. The linker region connecting the ZBG to the cap group also plays a significant role in positioning the molecule within the enzyme's active site and interacting with residues lining the pocket turkjps.org. The cap group, typically an aromatic or cyclic structure in this compound and its analogues, interacts with the rim of the active site and can contribute to isoform selectivity mdpi.comturkjps.org.
Research has explored the impact of modifications to each of these regions. For instance, studies on hydroxamic acid-based HDAC inhibitors, including analogues of suberoylanilide hydroxamic acid (SAHA), have demonstrated how alterations in the linker length and the nature of the cap group can influence potency and selectivity against different HDAC isoforms ekb.egresearchgate.net. The specific arrangement and chemical properties of these pharmacophores dictate the binding affinity and inhibitory efficacy of the compound against various HDAC enzymes turkjps.orgplos.org.
Development and Evaluation of Synthetic Analogues (e.g., 3-piperidin-3-ylindole Analogues)
Inspired by natural product HDAC inhibitors and the need to improve upon the properties of existing hydroxamate-based compounds like this compound, researchers have synthesized and evaluated numerous synthetic analogues researchgate.netnih.gov. A notable area of exploration has been the development of conformationally restrained HDAC inhibitors researchgate.netnih.govacs.org.
Further SAR studies around a 3-piperidin-3-ylindole moiety led to the discovery of specific compounds, such as compound 30 researchgate.netnih.govacs.orgbiocrick.com. This analogue was speculated to possess a unique conformation that contributed to overcoming increased lipophilicity and attenuating off-target binding, such as to the hERG channel researchgate.netnih.govacs.orgbiocrick.com. Separation of the racemate compound 30 yielded the R enantiomer, referred to as compound 32 researchgate.netnih.govacs.orgbiocrick.com. Compound 32 demonstrated improved potency in both enzyme and cellular assays when compared to this compound researchgate.netnih.govacs.orgbiocrick.com.
The introduction of conformational restrictions, as exemplified by the 3-piperidin-3-ylindole scaffold, has been identified as a viable strategy to potentially enhance HDAC binding and mitigate liabilities like hERG inhibition researchgate.netnih.govacs.org.
Optimization for Enhanced Potency and Selectivity
Optimization efforts for this compound analogues have primarily focused on enhancing their potency against HDAC enzymes and improving selectivity for specific isoforms, while also addressing off-target effects nih.govresearchgate.net. Exploring the SAR has been key to determining the pharmacophores required for both HDAC and hERG inhibition nih.gov.
A significant challenge identified in optimizing hydroxamate-based HDAC inhibitors, including this compound, is the high degree of pharmacophore homology between HDAC enzymes and the hERG channel nih.gov. This similarity has made traditional strategies for mitigating hERG binding less successful, necessitating novel approaches to reduce hERG inhibition while maintaining or improving HDAC potency nih.gov.
Studies have shown that introducing molecular rigidity into the structure can lead to improved biochemical and cellular potency researchgate.netnih.govacs.org. For example, certain conformationally restrained scaffolds derived from this compound have shown enhanced activity researchgate.netnih.govacs.org. Optimization efforts have also involved modifying different parts of the molecule to influence interactions within the HDAC active site and the hERG channel pore researchgate.netnih.gov.
Modulation of Off-Target Interactions (e.g., Human Ether-a-go-go Related Gene (hERG) Channel Inhibition)
A critical aspect of developing HDAC inhibitors has been the need to mitigate off-target interactions, particularly the inhibition of the human Ether-a-go-go Related Gene (hERG) channel nih.govresearchgate.net. hERG channel inhibition is associated with QT prolongation and a risk of potentially fatal cardiac arrhythmias nih.govresearchgate.net. Many HDAC inhibitors from diverse structural classes have been linked to QT prolongation nih.gov.
SAR studies starting with this compound have specifically explored the pharmacophores required for hERG inhibition nih.gov. These studies revealed a significant overlap in the structural features that contribute to binding to both HDACs and hERG nih.gov. This pharmacophore homology presents a challenge in designing potent HDAC inhibitors that are devoid of hERG activity nih.gov.
Strategies to modulate hERG inhibition have included the introduction of molecular rigidity, which has been shown to attenuate hERG binding in some this compound analogues researchgate.netnih.govacs.org. The exploration of the 3-piperidin-3-ylindole analogues, such as compound 30 and its R enantiomer 32, was partly driven by the aim to reduce hERG inhibition while maintaining HDAC potency researchgate.netnih.govacs.orgbiocrick.comacs.org. Compound 32, for instance, exhibited reduced potency in the hERG manual patch clamp assay compared to its racemic mixture acs.org.
Preclinical Pharmacokinetic and Pharmacodynamic Biomarker Identification
Pharmacokinetic Profiling in Animal Models
Preclinical pharmacokinetic studies of dacinostat (B1684143) (LAQ824) in various animal species, including mice, rats, and dogs, have shown that the compound is rapidly cleared from plasma following single intravenous doses. Plasma concentrations were observed to be below the limit of detection after 8 hours. aacrjournals.org The primary route of excretion for the bulk of the administered dose was through feces via bile, with minor renal excretion. aacrjournals.org Preclinical toxicology studies in rats identified the injection sites, bone marrow, and ovaries as the primary target organs for toxicity, which was largely reversible. aacrjournals.org
Identification of Pharmacodynamic Biomarkers of this compound Activity
The pharmacodynamic effects of this compound have been assessed through the identification of biomarkers that indicate its inhibitory activity on HDACs and subsequent downstream cellular changes.
Histone H3 and H4 Acetylation Levels as Readouts
A hallmark of HDAC inhibition is the rapid hyperacetylation of histones, both in vitro and in vivo. aacrjournals.orgaacrjournals.org this compound (LAQ824) has been shown to induce acetylation of histone H3 and H4 in preclinical studies. aacrjournals.orgresearchgate.netopenaccessjournals.comashpublications.org Increased histone acetylation has been consistently observed in peripheral blood mononuclear cell (PBMC) lysates following treatment with LAQ824 in a clinical study, with higher doses resulting in increased and longer duration of this pharmacodynamic effect. aacrjournals.org Analysis of tumors excised after LAQ824 treatment in mice also indicated that histones were targets in vivo, showing a significant increase in the acetylation status of histone H4 (both monoacetylated and hyperacetylated) compared to vehicle-treated levels. aacrjournals.org This demonstrates the utility of monitoring histone acetylation as a mechanistic biomarker for this compound activity. aacrjournals.orgaacrjournals.org
p21 Protein Upregulation as a Biomarker
Upregulation of the cell cycle inhibitor p21 (p21WAF1/CIP1) is a commonly observed effect of HDAC inhibitors, including this compound (LAQ824). aacrjournals.orgaacrjournals.orgnih.govoup.com this compound treatment has been shown to result in the upregulation of p21 protein levels. aacrjournals.orgresearchgate.net This induction of p21 expression can occur in a p53-independent manner and is associated with the induction of G1 cell cycle arrest. aacrjournals.orgnih.govoup.com Increased p21 levels were observed in tumors treated with LAQ824 in preclinical models. aacrjournals.org
Thymidine (B127349) Kinase 1 (TK1) Protein Level Modulation
Thymidine Kinase 1 (TK1) is a key enzyme in the nucleotide synthesis salvage pathway and is upregulated in proliferating cells, serving as a biomarker for cell proliferation. dermatoljournal.comlabroots.comsnmjournals.org Preclinical studies suggest a link between LAQ824 and the regulation of TK1. LAQ824 has been shown to induce the expression of p21 and hypophosphorylation of retinoblastoma protein (pRb) in vitro. aacrjournals.org These mechanisms, among others, may lead to reduced transcriptional activation of TK1. aacrjournals.org The level of TK1 protein is considered an important determinant of the uptake of [18F]fluorothymidine ([18F]FLT), a radiotracer used in PET imaging to assess proliferation. aacrjournals.org
HSP90 Acetylation and Client Protein Levels
This compound (LAQ824) exhibits an inhibitory profile that affects Heat Shock Protein 90 (HSP90). aacrjournals.org Acetylation of HSP90, which is regulated by cytoplasmic HDACs such as HDAC6, can interfere with its chaperone function and lead to the degradation of its client proteins. aacrjournals.orgnih.govoaepublish.comcancernetwork.com Preclinical data indicates that this compound can induce the acetylation of HSP90. nih.govcancernetwork.com Furthermore, this compound has been shown to suppress HSP90 client proteins, such as the androgen receptor (AR) in prostate cancer cells, by increasing acetylated HSP90 levels, leading to the dissociation of HSP90 from AR and subsequent AR decomposition. oaepublish.com Changes in the levels of HSP90 client proteins and HSP72, consistent with HSP90 inhibition, have been observed in a clinical study with LAQ824. aacrjournals.org
Non-Invasive Imaging Biomarkers in Preclinical Models
Non-invasive imaging techniques play a crucial role in preclinical cancer research for evaluating the effects of therapeutic agents and identifying biomarkers of response. visualsonics.comnih.govinsidescientific.com Positron Emission Tomography (PET) with [18F]fluorothymidine ([18F]FLT) is a technique used to noninvasively measure tumor cell proliferation in preclinical models. aacrjournals.orgsnmjournals.orgresearchgate.net [18F]FLT is a substrate for TK1, and its uptake is related to TK1 activity. aacrjournals.orgsnmjournals.orgresearchgate.netnih.gov Studies have utilized [18F]FLT-PET to detect the biological activity of LAQ824 in vivo. aacrjournals.orgresearchgate.net Following treatment with LAQ824, a decrease in [18F]FLT uptake has been observed in preclinical models, which in studies with other antitumor agents, has coincided with reduced proliferative activity or tumor growth. aacrjournals.orgresearchgate.net
Utilization of 3′-Deoxy-3′-[18F]Fluorothymidine Positron Emission Tomography ([18F]FLT-PET) for Tumor Cell Proliferation Assessment
3′-Deoxy-3′-[18F]fluorothymidine ([18F]FLT) is a well-studied PET tracer used to assess cell proliferation in vivo by measuring the activity of thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle. nih.govnih.govplos.org [18F]FLT uptake has shown a positive correlation with cell growth and TK1 activity, and several studies have demonstrated a positive correlation between [18F]FLT uptake and tumor cell proliferation measured by Ki67 protein expression. nih.govresearchgate.net Changes in [18F]FLT uptake following anti-cancer treatment have been observed in various preclinical tumor models, often occurring earlier than changes in tumor volume. plos.orgresearchgate.net
While the provided search results discuss the use of [18F]FLT-PET for monitoring the effects of histone deacetylase inhibitors like belinostat (B1667918) and other anti-cancer agents in preclinical models, specific data detailing the utilization of [18F]FLT-PET specifically for this compound in this context were not found within the search results. nih.govnih.govplos.orgresearchgate.net Studies have shown that decreases in [18F]FLT uptake can coincide with reduced proliferative activity or tumor growth following various anti-tumor treatments. researchgate.net The uptake of [18F]FLT into cells is mediated by equilibrative nucleoside transporters (ENT) 1 and 2 and concentrative nucleoside transporters (CNT) 1 and 3. researchgate.net
Gene Expression Signatures as Predictive Preclinical Biomarkers
Gene expression profiling using techniques such as microarrays has been employed in preclinical studies to identify molecular signatures associated with drug activity and to predict response to therapy. ingentaconnect.commdpi.com Gene expression data can be used for class discovery and to generate prognosis predictors in cancer. nih.gov Novel approaches include using gene expression data to find connections between drug-disease or drug-drug pairs. nih.gov
While gene expression signatures are being investigated as predictive biomarkers for response to various cancer treatments, including neoadjuvant chemoradiotherapy and immunotherapy, specific preclinical data detailing the identification or utilization of gene expression signatures as predictive biomarkers specifically for this compound were not extensively found within the provided search results. mdpi.complos.org Studies involving other HDAC inhibitors have explored the potential of biomarkers such as histone hyperacetylation and HDAC2 expression as pharmacodynamic and predictive markers. oup.comopenaccessjournals.com
Gene expression signatures can offer insights into the molecular mechanisms of drug action and potential resistance pathways. plos.org The Connectivity Map (CMap), a collection of gene expression signatures from human cells treated with various small molecules, can be used to identify potential mechanisms of action for drugs based on the similarity of their gene expression profiles. nih.gov
Data on specific gene expression signatures modulated by this compound in preclinical models that predict response were not explicitly detailed in the search results. However, the principle of using gene expression changes as pharmacodynamic markers of HDAC inhibition is established for this class of compounds. nih.gov
Future Research Directions and Therapeutic Potential in Preclinical Studies
Further Elucidation of Context-Dependent Molecular Mechanisms
Understanding the precise molecular mechanisms by which Dacinostat (B1684143) exerts its effects in different cellular and disease contexts is a critical area for future research medkoo.comnih.gov. This compound inhibits histone deacetylase enzymatic activities, leading to the transcriptional activation of certain genes, such as the p21 cell cycle inhibitor, by activating its promoter medkoo.comselleckchem.comaacrjournals.org. It can also repress the expression of other genes, including the CCND1 gene encoding cyclin D1 aacrjournals.org.
Studies have shown that this compound can induce selective anti-proliferative effects and cell death in various solid tumor cell lines, while primarily inducing growth arrest in normal fibroblasts medkoo.comselleckchem.com. The induction of cell death typically requires a minimum of 16 hours of exposure to this compound medkoo.com. Flow cytometry studies have indicated that both tumor cell lines and normal diploid fibroblasts can arrest in the G2/M phase of the cell cycle after this compound treatment. However, an increased sub-G1 population, indicative of apoptotic cells, is observed specifically in cancer cell lines after 48 hours medkoo.com. Annexin V staining has further confirmed that this compound induces apoptosis in tumor cells but not in normal cells medkoo.com.
The mechanism of action involves the acetylation of histones H3 and H4 in treated cancer cells medkoo.com. Additionally, this compound has been shown to cause acetylation of HSP90 and degradation of its cargo oncoproteins medkoo.com. In myeloid leukemia cells, this compound has demonstrated significant activity in vitro and in vivo, delaying the onset of symptoms and lethality in treated mice compared to controls apexbt.com.
Further research is needed to fully understand how these molecular events vary depending on the specific cancer type, genetic background, and microenvironment. This includes investigating the role of reactive oxygen species (ROS) and DNA damage, which this compound can trigger, and how these contribute to its effects and enhance the activity of other therapeutic agents like fludarabine (B1672870) in leukemia cells medchemexpress.com. The regulation of DNA repair processes and intracellular signaling pathways by this compound also warrants further exploration medchemexpress.com.
Identification of Novel Epigenetic and Non-Epigenetic Targets for this compound
While this compound is known to target HDACs, identifying additional epigenetic and non-epigenetic targets is crucial for a comprehensive understanding of its therapeutic potential spandidos-publications.com. Epigenetic modifications, including histone modifications and DNA methylation, play a significant role in gene regulation and disease pathogenesis nih.govnih.govmdpi.com. Dysregulated epigenetic regulators are implicated in various diseases, including cancer nih.govnih.gov.
HDACs remove acetyl groups from histones and non-histone proteins, influencing chromatin structure and gene expression nih.gov. Non-histone substrates of HDACs include hormone receptors, signaling proteins, chaperones, transcription factors, and DNA damage response proteins nih.gov. Acetylation of these proteins can either enhance or inhibit their function nih.gov. Therefore, this compound's inhibitory effect on HDACs can impact a wide range of cellular processes beyond histone modification nih.gov.
Future research should focus on identifying specific non-histone proteins that are significantly impacted by this compound-mediated acetylation in different disease contexts. This could reveal novel pathways and targets contributing to its therapeutic effects. Additionally, exploring potential interactions with other epigenetic mechanisms, such as DNA methylation and non-coding RNA regulation, could uncover synergistic effects and broader therapeutic applications mdpi.comresearchgate.net. Studies have already highlighted the importance of evaluating epigenetic expression patterns in relation to therapeutic response nih.govnih.gov.
Advanced Development of Predictive Preclinical Biomarkers for Targeted Applications
The development of reliable predictive biomarkers is essential for identifying patient populations most likely to respond to this compound therapy nih.govresearchgate.netoup.com. While the accumulation of acetylated histones in peripheral mononuclear cells can indicate this compound's biological activity, it does not consistently correlate with therapeutic response nih.gov.
Preclinical studies are crucial for identifying potential biomarkers that predict sensitivity or resistance to this compound nih.govresearchgate.netoup.com. This could involve analyzing the expression levels or mutational status of specific HDAC isoforms, as well as other genes and proteins involved in the pathways affected by this compound nih.govnih.gov. For example, high levels of expression of certain class I HDACs have been associated with poor prognosis in some cancers nih.gov.
Research into predictive biomarkers should also consider the context-dependent nature of this compound's activity. Biomarkers identified in one disease model may not be applicable to another. Advanced preclinical models, such as patient-derived xenografts, can be valuable tools for evaluating potential biomarkers and their correlation with treatment response oup.com. The identification of novel epigenetic biomarkers is considered to have potential for the future of cancer therapy spandidos-publications.comresearchgate.net.
Exploration of this compound's Potential in Non-Oncological Preclinical Disease Models (e.g., Anti-Obesity Research)
Beyond its established focus in cancer research, this compound's potential in non-oncological preclinical disease models is an emerging area of investigation researchgate.net. One notable example is research into its anti-obesity effects researchgate.netnih.gov.
A preclinical study identified this compound as a potential anti-obesity compound through its ability to transcriptionally activate adipose thermogenesis in mice nih.gov. Administration of this compound prevented high-fat diet-induced obesity, insulin (B600854) resistance, and fatty liver in mice without apparent adverse effects nih.gov. The study showed that this compound treatment enhanced adipose thermogenesis, evidenced by elevated body temperature and increased mRNA expression of Ucp1 and Ppargc1α nih.gov. Mechanistically, this thermogenic effect was attributed to acetylation of histone 3 lysine (B10760008) 27, leading to transcriptional activation of Ucp1 and Ppargc1α in adipose tissue nih.gov.
This finding suggests a novel therapeutic avenue for this compound outside of oncology and highlights the importance of exploring its effects in other disease models where epigenetic dysregulation may play a role. Future preclinical studies could investigate its potential in other metabolic disorders, inflammatory diseases, or neurological conditions, considering the diverse roles of HDACs in various physiological and pathological processes nih.gov.
Q & A
Q. What is the molecular mechanism of Dacinostat as an HDAC inhibitor, and how does it differ from other HDAC inhibitors like Vorinostat?
this compound (NVP-LAQ824) primarily inhibits histone deacetylases (HDACs), particularly HDAC1 (IC₅₀ = 9 nM) and HDAC2, by binding to their catalytic sites and blocking deacetylation activity. Unlike Vorinostat (SAHA), which broadly targets Class I and II HDACs, this compound shows higher selectivity for HDAC1/2, as evidenced by its lower IC₅₀ values . Mechanistically, this compound activates the p21 promoter (AC₅₀ = 0.30 μM), inducing cell cycle arrest in cancer models, a critical feature for experimental designs focusing on transcriptional regulation .
Q. What are the key pharmacokinetic parameters to consider when designing in vitro studies with this compound?
In vitro studies require attention to:
- Dose-response curves : Use IC₅₀ values (32 nM for HDAC inhibition) to establish effective concentrations .
- Time-dependent effects : HDAC1/2 occupancy peaks at 2 hours (OC₅₀ = 6 nM and 3 nM, respectively) but remains stable at 24 hours, necessitating timed assays to capture transient effects .
- Cell line specificity : Prioritize models with validated HDAC1/2 expression (e.g., erythroid precursors for γ-globin induction studies) .
Advanced Research Questions
Q. How can researchers optimize assays to quantify intracellular HDAC occupancy by this compound?
Advanced methodologies include:
- Competitive binding assays : Use TCO-tetrazine probes (e.g., TCO largazole thiol) to measure displacement of this compound from HDAC1/2 in live cells .
- Flow cytometry : Couple occupancy data with functional readouts (e.g., γ-globin upregulation) to correlate target engagement with phenotypic outcomes .
- Dose titration : Ensure ≥40–50% HDAC1/2 occupancy for functional pharmacology, as lower thresholds fail to induce significant transcriptional changes .
Q. How should contradictory efficacy data across cell lines or models be resolved?
Contradictions often arise from:
- HDAC isoform variability : Validate isoform expression (e.g., HDAC1 vs. HDAC6) using Western blotting or qPCR, as this compound’s selectivity varies .
- Epigenetic context : Use chromatin immunoprecipitation (ChIP) to assess acetylation levels at target loci (e.g., p21 promoter), which may differ due to baseline chromatin states .
- Combination therapies : Screen for synergistic agents (e.g., DNA methyltransferase inhibitors) to overcome resistance mechanisms .
Q. What experimental designs are recommended for studying this compound’s synergy with other epigenetic modulators?
- Fractional inhibitory concentration (FIC) analysis : Use a checkerboard assay to quantify synergy with compounds like Decitabine .
- Transcriptomic profiling : Apply RNA-seq to identify co-regulated pathways (e.g., apoptosis, cell cycle) post-combination treatment .
- In vivo validation : Use xenograft models with dual-treatment arms, ensuring pharmacokinetic compatibility between agents .
Methodological and Data Analysis Questions
Q. What statistical frameworks are suitable for analyzing dose-dependent HDAC inhibition data?
- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC₅₀/EC₅₀ values .
- ANOVA with post-hoc tests : Compare occupancy rates across time points or doses .
- Principal component analysis (PCA) : Reduce dimensionality in multi-omics datasets (e.g., RNA-seq, ChIP-seq) to identify dominant variables .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Adhere to guidelines (e.g., Beilstein Journal’s experimental section standards) for reagent preparation, cell culture conditions, and assay validation .
- Data transparency : Share raw occupancy measurements, RNA-seq datasets, and analysis code via repositories like Figshare or Mendeley Data .
- Negative controls : Include HDAC-negative cell lines or inactive analogs (e.g., CAY10603 for HDAC6-specific inhibition) to confirm target specificity .
Q. What strategies mitigate bias in systematic reviews of this compound’s preclinical efficacy?
- PICOT framework : Define Population (e.g., cancer cell types), Intervention (this compound ± combos), Comparison (placebo/other HDACi), Outcome (apoptosis, gene expression), and Timeframe .
- Risk-of-bias tools : Use SYRCLE’s RoB tool for animal studies to assess blinding, randomization, and outcome reporting .
- Meta-regression : Adjust for confounding variables (e.g., dosing schedules, model species) in pooled analyses .
Data Management and Collaboration
Q. How should researchers structure datasets for this compound studies to comply with FAIR principles?
- Metadata standards : Include HDAC isoform targets, assay conditions (e.g., pH, temperature), and purity data (≥98% for in vitro use) .
- Controlled vocabularies : Annotate datasets with terms from ontologies like CHEBI (for chemical identity) or GO (for biological processes) .
- Collaborative platforms : Use tools like Web of Science Research Assistant for literature discovery and dataset recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
